2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functionalization to introduce the desired substituents. These processes may require the use of specialized equipment and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is explored for its use in organic photovoltaic cells and other electronic devices due to its ability to conduct electricity and its stability under various conditions.
Mechanism of Action
The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors involved in disease processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
In material science, the compound’s electronic properties are attributed to the conjugated system of the thiophene ring, which allows for efficient charge transport and stability. This makes it suitable for use in electronic devices such as OFETs and OLEDs .
Comparison with Similar Compounds
2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other similar thiophene derivatives, such as:
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: This compound has an ethoxy group instead of an ethyl group, which may affect its biological and electronic properties.
Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate: The presence of a propoxy group introduces additional steric hindrance and may influence the compound’s reactivity and interactions with biological targets.
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate: The isopropyl group can impact the compound’s solubility and electronic properties, making it distinct from the ethyl-substituted derivative.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-11-3-5-13(6-4-11)16-14(17)9-19-15(18)12-7-8-20-10-12/h3-8,10H,2,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCBEIUMTWHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.